molecular formula C3H9As2Cl3O2Si B12798368 Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane CAS No. 137823-39-3

Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane

Cat. No.: B12798368
CAS No.: 137823-39-3
M. Wt: 361.39 g/mol
InChI Key: IYFQEPOQNWCWQP-UHFFFAOYSA-N
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Description

Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane is a complex organoarsenic compound that features both silicon and arsenic atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-dichloroarsanyloxy-trimethylsilyloxyarsane typically involves the reaction of trimethylsilyl chloride with arsenic trichloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:

(CH3)3SiCl+AsCl3(CH3)3SiOAsCl2OAsCl2\text{(CH}_3\text{)}_3\text{SiCl} + \text{AsCl}_3 \rightarrow \text{(CH}_3\text{)}_3\text{SiOAsCl}_2\text{OAsCl}_2 (CH3​)3​SiCl+AsCl3​→(CH3​)3​SiOAsCl2​OAsCl2​

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of inert atmospheres and precise temperature control is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can yield lower oxidation state arsenic species.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce various organoarsenic compounds with different functional groups.

Scientific Research Applications

Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying arsenic’s biological interactions.

    Industry: Used in materials science for creating specialized coatings and materials with unique properties.

Mechanism of Action

The mechanism by which chloro-dichloroarsanyloxy-trimethylsilyloxyarsane exerts its effects involves interactions with various molecular targets. The compound can interact with proteins and enzymes, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the arsenic atoms play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyldichloromethylsilane: Another organosilicon compound with similar reactivity.

    Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.

    Arsenic trichloride: A precursor in the synthesis of chloro-dichloroarsanyloxy-trimethylsilyloxyarsane.

Uniqueness

This compound is unique due to its combination of silicon and arsenic atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.

Properties

CAS No.

137823-39-3

Molecular Formula

C3H9As2Cl3O2Si

Molecular Weight

361.39 g/mol

IUPAC Name

dichloro-[chloro(trimethylsilyloxy)arsanyl]oxyarsane

InChI

InChI=1S/C3H9As2Cl3O2Si/c1-11(2,3)10-5(8)9-4(6)7/h1-3H3

InChI Key

IYFQEPOQNWCWQP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[As](O[As](Cl)Cl)Cl

Origin of Product

United States

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